molecular formula C6H4N4O2S B13642582 4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid

4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13642582
M. Wt: 196.19 g/mol
InChI Key: SZKPQIDFOXHLCU-UHFFFAOYSA-N
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Description

5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiazole and triazole moieties in a single compound makes it a versatile scaffold for the development of new drugs and other biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 4-amino-1,2,3-triazole with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as sensors and catalysts .

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combined thiazole and triazole moieties, which provide a versatile scaffold for the development of new drugs and biologically active agents. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these rings .

Properties

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H4N4O2S/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10)

InChI Key

SZKPQIDFOXHLCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=NNN=C2C(=O)O

Origin of Product

United States

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